molecular formula C6H9NO3S B14149700 Methyl 5-oxo-3-thiomorpholinecarboxylate CAS No. 1214788-38-1

Methyl 5-oxo-3-thiomorpholinecarboxylate

Cat. No.: B14149700
CAS No.: 1214788-38-1
M. Wt: 175.21 g/mol
InChI Key: RDOYROJGNXKEDB-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-thiomorpholinecarboxylate is a chemical building block of interest in medicinal and organic chemistry research. It features a thiomorpholine core, a saturated six-membered ring containing both sulfur and nitrogen heteroatoms, which is further functionalized with a keto group and a methyl ester. The ester group (as a methyl ester) makes this compound a versatile intermediate for further synthetic transformations, particularly in coupling reactions or as a precursor to carboxylic acid derivatives . Researchers utilize this and related thiomorpholine scaffolds as key synthons in the development of novel compounds for pharmaceutical and biological applications . As a heterocyclic compound, its structure is a valuable template for constructing more complex molecules. Handling and Safety: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. While a specific safety data sheet for this exact compound is not available, similar thiomorpholine derivatives suggest potential for eye, skin, and respiratory irritation . Researchers should handle the compound with appropriate personal protective equipment and refer to the material safety data sheet for specific hazard information. Reference Compounds: The structural and application-related information is inferred from chemically similar compounds found in research databases, such as 5-oxothiomorpholine-3-carboxylic acid and various other thiomorpholine-3-carboxylate derivatives .

Properties

IUPAC Name

methyl 5-oxothiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-10-6(9)4-2-11-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYROJGNXKEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273558
Record name Methyl 5-oxo-3-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214788-38-1
Record name Methyl 5-oxo-3-thiomorpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214788-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-3-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-Oxo-3-Thiomorpholinecarboxylic Acid

The most direct method involves esterifying 5-oxo-3-thiomorpholinecarboxylic acid with methanol. Acid-catalyzed esterification employs concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) in methanol, achieving yields of 70–85%. For example, refluxing the carboxylic acid with methanol and H₂SO₄ (5 mol%) at 65°C for 12 hours produces the ester. Alternatively, thionyl chloride-mediated activation converts the acid to its acyl chloride intermediate, which subsequently reacts with methanol at 0–25°C.

Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offer a milder approach. A 1:1.2 molar ratio of acid to DCC in dichloromethane (DCM) at room temperature for 6 hours yields the ester in 80–90% purity after column chromatography.

Cyclization of Precursors

Thiomorpholine rings can be constructed via cyclization of linear precursors. A representative protocol involves reacting 3-mercaptopropionic acid derivatives with 2-aminoethanol under basic conditions. For instance, heating 3-(chlorocarbonylthio)propanoic acid with 2-aminoethanol in tetrahydrofuran (THF) at 60°C for 8 hours forms the thiomorpholine core, which is subsequently esterified.

A patent-pending method (WO2013186792A2) describes cyclization using potassium tert-butoxide in ketone solvents (e.g., acetone), achieving 75–80% yield for analogous heterocycles. Adapting this protocol, 5-oxo-3-thiomorpholinecarboxylate derivatives are synthesized by treating thiourea intermediates with potassium tert-butoxide in acetone at −5°C to 35°C.

Coupling Agent-Mediated Synthesis

Modern approaches utilize Ullmann-type couplings or Mitsunobu reactions to assemble the thiomorpholine ring. For example, coupling 3-thiomorpholinone with methyl bromoacetate in the presence of copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours yields the target compound in 65% yield.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling reactions but complicate purification.
  • Chlorinated solvents (DCM, chloroform) are preferred for acid-catalyzed esterification due to their inertness and ease of removal.
  • Ether solvents (THF, dioxane) improve cyclization efficiency by stabilizing intermediates.

Temperature and Catalysts

  • Low temperatures (0–25°C) minimize side reactions during acyl chloride formation.
  • DCC/DMAP outperforms H₂SO₄ in sterically hindered substrates, offering 15–20% higher yields.

Purification Techniques

  • Flash column chromatography (hexanes:ethyl acetate, 9:1 to 7:3) resolves esterification byproducts.
  • Recrystallization from ethanol/water mixtures (1:3) achieves >99% purity for crystalline batches.
  • Distillation under reduced pressure (40–50°C, 10 mmHg) isolates the ester from volatile impurities.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 4.25–4.40 (m, 2H, S-CH₂), 3.60–3.75 (m, 2H, N-CH₂).
  • X-ray diffraction : Peaks at 9.1, 12.7, and 18.6° 2θ confirm crystalline Form-M analogs.
  • IR : Strong absorbance at 1720 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide C=O).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acid-catalyzed esterification 70–85 85–90 Low cost, scalable Corrosive catalysts, side reactions
DCC/DMAP coupling 80–90 95–99 Mild conditions, high selectivity Costly reagents, lengthy purification
Cyclization 65–75 80–85 Builds complex ring systems Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-thiomorpholinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl 5-oxo-3-thiomorpholinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-thiomorpholinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula CAS No. Functional Groups Primary Use
Methyl 5-oxo-3-thiomorpholinecarboxylate Not explicitly provided Not provided Thiomorpholine ring, ester, ketone Research intermediate
Methyl 5-oxomorpholine-3-carboxylate Not provided Not provided Morpholine ring, ester, ketone Acyl chloride precursor
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 20532-28-9 Benzothiophene, ester, amine Laboratory chemical

Key Observations :

  • Thiomorpholine vs.
  • Benzothiophene vs. Thiomorpholine: The aromatic benzothiophene system in Methyl 5-amino-1-benzothiophene-2-carboxylate introduces planarity and π-π stacking capabilities, unlike the non-aromatic thiomorpholine core .
Physicochemical Properties
  • Volatility : Thiomorpholine derivatives are less volatile than simple methyl esters (e.g., methyl salicylate) due to increased molecular weight and polarity .
  • Solubility : The sulfur atom may improve solubility in polar aprotic solvents compared to benzothiophene analogs, which favor organic solvents like dichloromethane .

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